5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-carbaldehyde is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The trifluoromethyl group attached to the phenyl ring enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-carbaldehyde typically involves the cyclization of hydrazides with aldehydes. One common method includes the reaction of 4-(trifluoromethyl)benzohydrazide with formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: 5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-carboxylic acid.
Reduction: 5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-methanol.
Substitution: Various substituted oxadiazoles depending on the nucleophile used.
Scientific Research Applications
5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its stability and reactivity.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzylamine
Uniqueness
5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it more versatile compared to other trifluoromethyl-substituted compounds.
Properties
Molecular Formula |
C10H5F3N2O2 |
---|---|
Molecular Weight |
242.15 g/mol |
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carbaldehyde |
InChI |
InChI=1S/C10H5F3N2O2/c11-10(12,13)7-3-1-6(2-4-7)9-15-14-8(5-16)17-9/h1-5H |
InChI Key |
VRVDLTVJOGHSNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.